molecular formula C14H17N3O5S B5056231 5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B5056231
M. Wt: 339.37 g/mol
InChI Key: VCHNMYZGSRYIPO-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of the oxazole ring, along with other functional groups, imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9-7-13(16-22-9)15-14(18)11-8-10(5-6-12(11)21-4)23(19,20)17(2)3/h5-8H,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHNMYZGSRYIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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